Cas no 7220-81-7 (Aflatoxin B2)

Aflatoxin B2 structure
Aflatoxin B2 structure
Produktname:Aflatoxin B2
CAS-Nr.:7220-81-7
MF:C17H14O6
MW:314.289465427399
MDL:MFCD00078140
CID:567655
PubChem ID:24891405

Aflatoxin B2 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR,9aS)-
    • AFLATOXIN B2
    • Aflatoxin B2 solution
    • AFLATOXIN B2(RG)
    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-meth...
    • (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxy-cyclopenta[c]furo[3',2',4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • Aflatoxin B2, crystalline
    • Aflatoxin-B(2)
    • Dihydroaflatoxin B1
    • Dihydroaflatoxine B1
    • (6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • 2,3,6AALPHA,8,9,9AALPHA-HEXAHYDRO-4- METHOXYCYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN- 1,11-DIONE
    • BRN 1355115
    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR,9aS)-
    • 7SKR7S646P
    • Aflatoxin B2, from Aspergillus flavus
    • (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta[c]furo[3',2';4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • AFLATOXIN B [MI]
    • (6aR,9aS)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione
    • Aflatoxin B2, reference material
    • Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxy-
    • EINECS 230-618-8
    • Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a-alpha,8,9,9a-alpha-hexahydro-4-methoxy-
    • Aflatoxin B2 0.5 microg/mL in Acetonitrile
    • 1ST7206
    • 7220-81-7
    • Aflatoxin B2 solution in Acetonitrile, 100ug/mL
    • AFLATOXINB2
    • (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta[c]furo[3',2'
    • (3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
    • 1ST7206-100A
    • 4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • UNII-7SKR7S646P
    • DL-threo-Ritalinic Acid Lactam
    • SCHEMBL14424508
    • 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • CYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN-1,11-DIONE, 2,3,6A,8,9,9A-HEXAHYDRO-4-METHOXY-, (6AR-CIS)-
    • 5-19-10-00552 (Beilstein Handbook Reference)
    • 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione
    • 2,3,6aalpha,8,9,9aalpha-Hexahydro-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione
    • AFLATOXIN B2 [HSDB]
    • DTXSID70222535
    • AFB2
    • HSDB 3454
    • CYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN-1,11-DIONE, 2,3,6A,8,9,9A-HEXAHYDRO-4-METHOXY-, (6AR,9AS)-
    • CHEBI:48209
    • 2,3,6aalpha,8,9,9aalpha-Hexahydro-4-methoxycyclopenta(c)furo(2',3':4,5)furo(2,3-h)chromene-1,11-dione
    • CCRIS 13
    • Q26840819
    • (6aR,9aS)-2,3,6a,8,9,9ahexahydro-4-methoxy-cyclopenta[c]furo[3',2':4,5]furo[2,3h][1]benzopyran-1,11-dione
    • aflatoxin B(2)
    • aflatoxin B2, (6aR-cis)-isomer
    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a.alpha.,8,9,9a.alpha.-hexahydro-4-methoxy-
    • (6aR-cis)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta
    • 11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione
    • Cyclopenta(c)furo(3',2':4,5)furo(2,3h)(1)benzopyran1,11dione, 2,3,6aalpha,8,9,9aalphahexahydro4methoxy
    • (3S,7R)-11-methoxy-6,8,19-trioxapentacyclo(10.7.0.02,9.03,7.013,17)nonadeca-1,9,11,13(17)-tetraene-16,18-dione
    • WWSYXEZEXMQWHT-WNWIJWBNSA-N
    • G12271
    • DA-70627
    • DTXCID00145026
    • 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione
    • 11-methoxy-6,8,19-trioxapentacyclo(10.7.0.02,9.03,7.013,17)nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione
    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR-cis)-
    • 2,3,6aalpha,8,9,9aalphaHexahydro4methoxycyclopenta(c)furo(3',2':4,5)furo(2,3h)(1)benzopyran1,11dione
    • 37337-38-5
    • Dihydroafflatoxin B1
    • (6aR,9aS)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta(c)furo(3',2':4,5)furo(2,3-h)chromene-1,11-dione
    • (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta(c)furo(3',2';4,5)furo(2,3-h)(1)benzopyran-1,11-dione
    • GLXC-21058
    • 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)chromene-1,11-dione
    • Aflatoxin B2
    • MDL: MFCD00078140
    • Inchi: InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1
    • InChI-Schlüssel: WWSYXEZEXMQWHT-WNWIJWBNSA-N
    • Lächelt: COC1=CC2=C([C@@H]3CCO[C@@H]3O2)C4=C1C5=C(C(=O)CC5)C(=O)O4

Berechnete Eigenschaften

  • Genaue Masse: 314.07900
  • Monoisotopenmasse: 314.079
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 23
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 610
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 71.1A^2
  • Tautomerzahl: 10

Experimentelle Eigenschaften

  • Farbe/Form: Farbloser oder hellgelber Kristall, der blaue Fluoreszenz zeigt
  • Dichte: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: {"error_code":"54004","error_msg":"Please recharge"}Zerlegung) (chloroform )
  • Siedepunkt: 373.98°C (rough estimate)
  • Flammpunkt: 11 °C
  • Brechungsindex: 1.4800 (estimate)
  • Löslichkeit: Fast unlöslich (0,012 g/l) (25°C),
  • PSA: 74.97000
  • LogP: 2.15290
  • Löslichkeit: Löslich in Chloroform und Ethanol, leicht löslich in Wasser.
  • Merck: 13,180
  • Spezifische Rotation: D -492° (c = 0.1 in CHCl3)

Aflatoxin B2 Sicherheitsinformationen

  • Symbol: GHS06 GHS08
  • Signalwort:Danger
  • Gefahrenhinweis: H300+H310+H330,H350
  • Warnhinweis: P201,P260,P264,P280,P284,P301+P310
  • Transportnummer gefährlicher Stoffe:UN 3462 6
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: R45;R26/27/28
  • Sicherheitshinweise: S53;S28;S36/37;S45
  • FLUKA MARKE F CODES:10
  • RTECS:GY1722000
  • Identifizierung gefährlicher Stoffe: T+
  • Gefahrenklasse:6.1(a)
  • Gefährdungsgrad:6.1(a)
  • Toxizität:LD50 orally in day old duckling: 84.8 mg/50 gm body wt (Carnaghan)
  • Risikophrasen:R45
  • Sicherheitsbegriff:6.1(a)
  • PackingGroup:I
  • Lagerzustand:2-8°C

Aflatoxin B2 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032824-5mg
Aflatoxin B2
7220-81-7 98%
5mg
¥4820 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
-1ml
Aflatoxin B2
7220-81-7
1ml
¥1142 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A86010-5mg
Aflatoxin B2
7220-81-7 98%
5mg
¥3528.0 2024-07-18
LKT Labs
A2046-5 mg
Aflatoxin B2
7220-81-7 ≥98%
5mg
$506.90 2023-07-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A140008-1mg
Aflatoxin B2
7220-81-7 ≥98%(HPLC)
1mg
¥1853.90 2023-09-04
MedChemExpress
HY-N6696-1mg
Aflatoxin B2
7220-81-7 99.41%
1mg
¥2200 2024-04-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
ERMAC058-4ML
Aflatoxin B2
7220-81-7
4ml
¥7231.11 2023-10-16
Cooke Chemical
A4270120-1.2ml
Aflatoxin B2 Standard solution
7220-81-7 25ug/mLinacetonitrile
1.2ml
RMB 1199.20 2025-02-21
TRC
A357465-25mg
Aflatoxin B2
7220-81-7
25mg
$ 2025.00 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
ERMAC058-4ML
7220-81-7
4ML
¥6621.89 2023-01-14

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